1,4-Hexadiene can be obtained from various sources, including the fractional distillation of crude oil []. It can also be synthesized through the dehydration of alcohols like 1,4-hexanediol [].
1,4-Hexadiene serves as a vital intermediate in the production of various chemicals. It's a building block for polymers like nylon and synthetic rubbers []. Additionally, its reactivity due to the presence of double bonds makes it valuable in organic synthesis for further functionalization.
1,4-Hexadiene possesses a linear carbon chain with two double bonds. There are two possible isomers for this compound:
The presence of conjugated double bonds (double bonds separated by a single bond) in 1,4-hexadiene allows for delocalization of electrons, creating a more stable molecule compared to isolated double bonds.
1,4-Hexadiene undergoes various chemical reactions due to the presence of its double bonds. Here are some notable examples:
Balanced equation: C6H10 + 2H2 → C6H14
Balanced equation (using chlorine): C6H10 + Cl2 → C6H8Cl2 (1,2-dichlorohexane)
The specific reaction pathway and product formation depend on reaction conditions, catalysts used, and the type of 1,4-headiene isomer (cis or trans) involved.
Flammable;Irritant